Norfenefrine hydrochloride

Vue d'ensemble

Description

Norfenefrine, also known as meta-octopamine or 3,β-dihydroxyphenethylamine, is an adrenergic agent used as a sympathomimetic drug . It is marketed in Europe, Japan, and Mexico . It is a naturally occurring, endogenous trace amine and plays a role as a minor neurotransmitter .

Synthesis Analysis

The synthesis of Norfenefrine has been studied in the context of doping control . The synthesized Phase II metabolite reference standards, i.e., norfenefrine sulfate, were confirmed by various analytical techniques .Molecular Structure Analysis

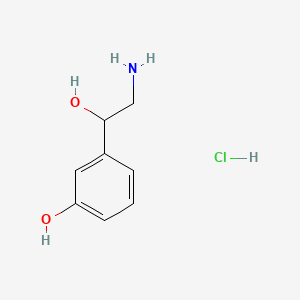

The molecular formula of Norfenefrine is C8H11NO2 . The IUPAC name is 3-(2-amino-1-hydroxyethyl)phenol . The InChI is InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 . The Canonical SMILES is C1=CC(=CC(=C1)O)C(CN)O .Physical And Chemical Properties Analysis

Norfenefrine hydrochloride is a member of phenols . When heated to decomposition, it emits toxic fumes of NOx and HCl .Applications De Recherche Scientifique

Release from Sustained-Release Formulations : Norfenefrine-HCl, when tested in a sustained-release preparation (Esbuphon), showed effective drug release and dissolution behavior. This was established through an in vitro model comparing it with other norfenefrine formulations. Calculations using pharmacokinetic constants revealed its effectiveness in mimicking drug levels similar to those in animal experiments (Laven & Schäfer, 1981).

Therapeutic Use in Hypotension During Pregnancy : Norfenefrine hydrochloride has been used as a treatment for hypotension in pregnant women. In a study, pregnant women with hypotension and orthostatic dysregulation were treated with norfenefrine hydrochloride, resulting in complete alleviation of symptoms after an average of 4.2 days. No adverse effects on fetal circulation or outcomes were observed (Klosa, Wilhelm, Schillinger, & Hillemanns, 1992).

Haemodynamic Effects in Healthy Volunteers : A study evaluating the haemodynamic effects of norfenefrine in healthy male volunteers found that norfenefrine was more effective at rest and during exercise in raising blood pressure in the pulmonary than in the systemic arterial system. This suggested its potential effectiveness in treating patients with orthostatic dysregulation due to reduced venous tone (Magometschnigg & Stengele, 2004).

Evaluation of Alpha-Agonistic Effects : Norfenefrine's alpha 1-/alpha 2-agonistic activity was evaluated using rabbit pulmonary artery strips. It showed contractions of the artery strips at certain concentrations, indicating prominent alpha 1-agonistic activity. The study also highlighted mechanisms for neuronal uptake and release of norfenefrine in the vessel wall (Reimann, 1984).

Treatment of Stress Incontinence in Women : Norfenefrine has been used in treating stress incontinence in women. Studies have shown significant improvement in symptoms and an increase in maximum urethral closure pressure, indicating its potential effectiveness in this application (Lose & Lindholm, 1984; Lose, Rix, Diernaes, & Alexander, 1988) (Lose, Rix, Diernaes, & Alexander, 1988).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMFSWZUAWKDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046710 | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norfenefrine hydrochloride | |

CAS RN |

4779-94-6, 15308-34-6 | |

| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norfenefrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of Norfenefrine Hydrochloride, and how does it impact blood pressure?

A1: Norfenefrine Hydrochloride is a sympathomimetic amine that acts primarily as a peripheral vasoconstrictor. While its precise mechanism of action is not fully detailed in the provided abstracts, it likely exerts its effects by activating alpha-adrenergic receptors in the walls of blood vessels. This activation leads to vasoconstriction, increasing peripheral resistance and subsequently elevating blood pressure []. This mechanism is particularly relevant in addressing hypotension, a condition characterized by abnormally low blood pressure.

Q2: Beyond its therapeutic applications, is Norfenefrine Hydrochloride utilized in other scientific contexts, such as analytical chemistry?

A3: Yes, Norfenefrine Hydrochloride has found applications in analytical chemistry, specifically in the development of chiral separation techniques. One study highlights its use as a model compound for evaluating the performance of a novel allylamine-β-cyclodextrin chiral monolithic column in capillary electrochromatography (CEC) []. The successful baseline separation of Norfenefrine Hydrochloride enantiomers using this column demonstrates its utility in analytical chemistry for assessing the efficiency and selectivity of chiral separation methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.